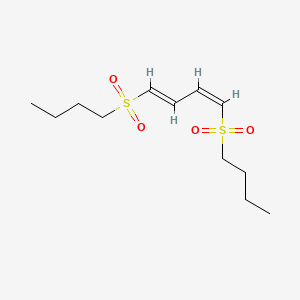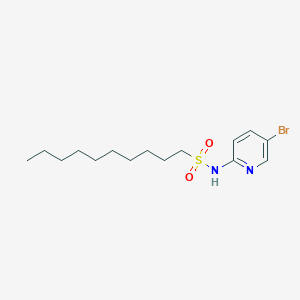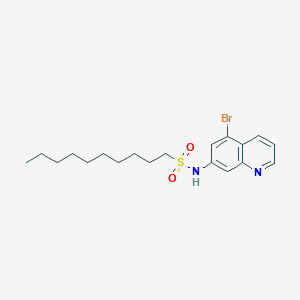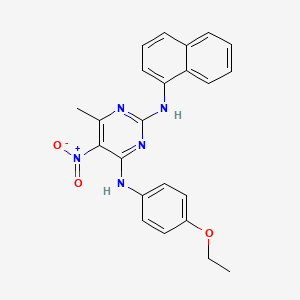
2,5-bis(2-chlorobenzylidene)cyclopentanone
Descripción general
Descripción
2,5-Bis(2-chlorobenzylidene)cyclopentanone is an organic compound with the molecular formula C19H14Cl2O It is a derivative of cyclopentanone, where two benzylidene groups, each substituted with a chlorine atom at the ortho position, are attached to the cyclopentanone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-bis(2-chlorobenzylidene)cyclopentanone typically involves a Claisen-Schmidt condensation reaction. This reaction is a type of crossed-aldol condensation where cyclopentanone reacts with 2-chlorobenzaldehyde in the presence of a base such as sodium hydroxide (NaOH). The reaction is usually carried out under solvent-free conditions, which enhances the yield and purity of the product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, reaction time, and the molar ratio of reactants to ensure efficient and cost-effective production.
Análisis De Reacciones Químicas
Types of Reactions: 2,5-Bis(2-chlorobenzylidene)cyclopentanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bonds in the benzylidene groups to single bonds, forming saturated derivatives.
Substitution: The chlorine atoms in the benzylidene groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated derivatives.
Substitution: Formation of substituted benzylidene derivatives.
Aplicaciones Científicas De Investigación
2,5-Bis(2-chlorobenzylidene)cyclopentanone has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2,5-bis(2-chlorobenzylidene)cyclopentanone involves its interaction with specific molecular targets and pathways. The compound’s structural features allow it to bind to certain enzymes or receptors, modulating their activity. For example, its potential anticancer activity may involve the inhibition of key enzymes involved in cell proliferation and survival pathways.
Comparación Con Compuestos Similares
- 2,5-Bis(4-chlorobenzylidene)cyclopentanone
- 2,5-Bis(2-fluorobenzylidene)cyclopentanone
- 2,5-Bis(2-bromobenzylidene)cyclopentanone
Comparison: 2,5-Bis(2-chlorobenzylidene)cyclopentanone is unique due to the presence of chlorine atoms at the ortho positions of the benzylidene groups. This structural feature can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds with different substituents.
Propiedades
IUPAC Name |
(2E,5E)-2,5-bis[(2-chlorophenyl)methylidene]cyclopentan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2O/c20-17-7-3-1-5-13(17)11-15-9-10-16(19(15)22)12-14-6-2-4-8-18(14)21/h1-8,11-12H,9-10H2/b15-11+,16-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHVDVNSBPYATIJ-JOBJLJCHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC2=CC=CC=C2Cl)C(=O)C1=CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1/C(=C\C2=CC=CC=C2Cl)/C(=O)/C(=C/C3=CC=CC=C3Cl)/C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({2-[2-(TERT-BUTYLSULFANYL)ETHANESULFONYL]ETHYL}SULFANYL)-2-METHYLPROPANE](/img/structure/B4289934.png)



![1,8-dichloro-3,4,5,6,9,10-hexamethyltricyclo[6.2.0.0~3,6~]deca-4,9-diene](/img/structure/B4289956.png)
![2-{[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl}-4,6-diphenylpyridine-3-carbonitrile](/img/structure/B4289964.png)
![(4E)-2-(2-CHLORO-5-IODOPHENYL)-4-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1,3-THIAZOL-5-ONE](/img/structure/B4289969.png)
![2-({6-[(E)-[(ANTHRACEN-9-YL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-CYCLOHEXYLACETAMIDE](/img/structure/B4289972.png)
![(E)-1-{[1-(2-FLUOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}-N-(2-HYDROXYETHYL)-N'-PHENYLMETHANIMIDAMIDE](/img/structure/B4289997.png)

BORON](/img/structure/B4290020.png)
![N-(4-chlorophenyl)-3,5-dinitro-2-[(4-sulfamoylphenyl)amino]benzamide](/img/structure/B4290030.png)
![N-(4-chlorophenyl)-2-[(3-chlorophenyl)amino]-3,5-dinitrobenzamide](/img/structure/B4290038.png)
![3-(3-METHOXYPHENYL)-4-METHYL-1-[(4-METHYLPIPERIDIN-1-YL)METHYL]-4,5-DIHYDRO-1H-1,2,4-TRIAZOLE-5-THIONE](/img/structure/B4290040.png)
